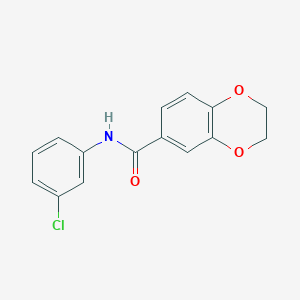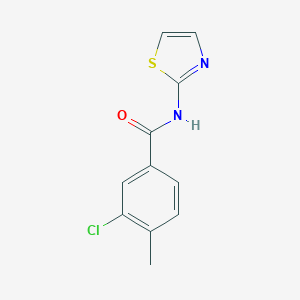![molecular formula C19H13N3O2S2 B251751 1-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA](/img/structure/B251751.png)
1-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-thienylcarbonyl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a benzoxazole ring, a phenyl group, and a thienylcarbonyl moiety, all connected through a thiourea linkage. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-thienylcarbonyl)thiourea typically involves the following steps:
Formation of Benzoxazole Intermediate: The initial step involves the synthesis of the benzoxazole intermediate. This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Thiourea Formation: The benzoxazole intermediate is then reacted with an isothiocyanate derivative to form the thiourea linkage. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Coupling with Thienylcarbonyl Group: The final step involves the coupling of the thiourea intermediate with a thienylcarbonyl chloride derivative. This reaction is typically performed under basic conditions using a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-thienylcarbonyl)thiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiourea linkage, potentially converting it to a thiol or amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-thienylcarbonyl)thiourea is largely dependent on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The benzoxazole and thienylcarbonyl moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-chlorobenzoyl)thiourea
- N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-methylbenzoyl)thiourea
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-N’-(2-thienylcarbonyl)thiourea stands out due to the presence of the thienylcarbonyl group, which imparts unique electronic and steric properties. This makes it potentially more effective in certain biological applications compared to its analogs with different substituents.
Properties
Molecular Formula |
C19H13N3O2S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2S2/c23-17(16-9-4-10-26-16)22-19(25)20-13-6-3-5-12(11-13)18-21-14-7-1-2-8-15(14)24-18/h1-11H,(H2,20,22,23,25) |
InChI Key |
YFQTXHHHQCCYMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B251672.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B251681.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)


![2-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251690.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![3-chloro-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251693.png)
